molecular formula C8H7FO2 B3042993 5-Fluoro-2,3-dihydro-1,4-benzodioxine CAS No. 69464-49-9

5-Fluoro-2,3-dihydro-1,4-benzodioxine

Cat. No. B3042993
CAS RN: 69464-49-9
M. Wt: 154.14 g/mol
InChI Key: DRSLFPHWBGATPA-UHFFFAOYSA-N
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Patent
US08389524B2

Procedure details

A solution of 3-fluoro-1,2-benzenediol (5.278 g, 41.2 mmol) in DMF (50 ml) was treated with potassium carbonate (17.08 g, 124 mmol) and 1,2-dibromoethane (3.91 ml, 45.3 mmol) and stirred at rt for 72 h. The reaction was treated with water (200 ml) and extracted 3×200 ml (EtOAc). The combined organic extracts were washed with water (200 ml), brine (200 ml), dried (MgSO4), evaporated and chromatographed (0-20% EtOAc-Cyclohexane) to give product as a clear oil. (2.437 g, 38%).
Quantity
5.278 g
Type
reactant
Reaction Step One
Quantity
17.08 g
Type
reactant
Reaction Step One
Quantity
3.91 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][CH2:18]Br.O>CN(C=O)C>[F:1][C:2]1[C:3]2[O:9][CH2:18][CH2:17][O:8][C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.278 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)O)O
Name
Quantity
17.08 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.91 mL
Type
reactant
Smiles
BrCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3×200 ml (EtOAc)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (200 ml), brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed (0-20% EtOAc-Cyclohexane)
CUSTOM
Type
CUSTOM
Details
to give product as a clear oil

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
FC1=CC=CC=2OCCOC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.